Tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate

Description

Chemical Identity and Classification

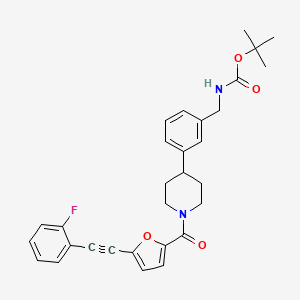

Tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate is formally classified as a complex organic carbamate compound with the molecular formula C30H31FN2O4. The compound bears the Chemical Abstracts Service registry number 725228-52-4, which serves as its unique chemical identifier in scientific databases and literature. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's systematic name is tert-butyl N-[[3-[1-[5-[2-(2-fluorophenyl)ethynyl]furan-2-carbonyl]piperidin-4-yl]phenyl]methyl]carbamate.

The molecular weight of this compound is precisely 502.6 grams per mole, reflecting its substantial molecular complexity. From a structural classification perspective, this molecule belongs to the broader category of piperidine carbamates, which are known for their diverse biological activities and synthetic utility. The compound incorporates several distinct chemical functionalities including a tert-butyl carbamate protecting group, a substituted piperidine ring system, a furan heterocycle with an ethynyl linker, and a fluorinated aromatic phenyl ring.

| Property | Value |

|---|---|

| Molecular Formula | C30H31FN2O4 |

| Molecular Weight | 502.6 g/mol |

| Chemical Abstracts Service Number | 725228-52-4 |

| International Union of Pure and Applied Chemistry Name | tert-butyl N-[[3-[1-[5-[2-(2-fluorophenyl)ethynyl]furan-2-carbonyl]piperidin-4-yl]phenyl]methyl]carbamate |

| Creation Date | September 10, 2007 |

| Last Modified | May 24, 2025 |

Historical Context and Development

The development history of tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate can be traced through chemical database records, with its initial documentation in the PubChem database occurring on September 10, 2007. This timeline places the compound's discovery and characterization within the period of intensive research into piperidine-based carbamates and their applications in medicinal chemistry. The compound has undergone continuous updates in chemical databases, with the most recent modification recorded on May 24, 2025, indicating ongoing research interest and potential applications.

The historical context of this compound is closely tied to the broader development of carbamate chemistry in organic synthesis and drug discovery. Carbamates have been recognized as valuable functional groups in medicinal chemistry due to their stability, ease of synthesis, and ability to serve as protecting groups for amino functionalities. The evolution of carbamate synthesis methods has been driven by the need for more efficient and environmentally friendly approaches, moving away from traditional phosgene-based methods toward safer alternatives such as carbon dioxide-based syntheses.

The incorporation of fluorine-containing aromatic systems, as seen in this compound's 2-fluorophenyl group, reflects the growing recognition of fluorine's unique properties in drug design and materials science. Fluorine substitution can significantly alter the pharmacokinetic properties, metabolic stability, and biological activity of organic compounds, making fluorinated derivatives highly sought after in pharmaceutical research.

Significance in Organic Chemistry Research

The significance of tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate in organic chemistry research extends across multiple domains, particularly in the areas of enzyme inhibition studies and chemical biology applications. Research has demonstrated that piperidine and piperazine carbamates, the class to which this compound belongs, exhibit remarkable activity as selective enzyme inhibitors, specifically targeting fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes play crucial roles in endocannabinoid metabolism, making compounds of this structural class particularly valuable for neurochemical research.

The compound's structural design exemplifies the principles of structure-activity relationship optimization that are fundamental to modern drug discovery. The presence of multiple distinct pharmacophoric elements within a single molecule allows for fine-tuning of biological activity and selectivity profiles. The piperidine ring system serves as a central scaffold that can be modified to achieve desired biological properties, while the carbamate functionality provides both synthetic versatility and potential for controlled release mechanisms.

From a synthetic chemistry perspective, this compound represents an excellent example of convergent synthesis strategies, where multiple complex fragments are assembled to create a target molecule with specific properties. The ethynyl linker connecting the furan ring to the fluorophenyl group demonstrates the use of acetylene chemistry in constructing molecular architectures with extended conjugation systems. Such structural features are increasingly important in the development of functional materials and photochemical applications.

The compound's significance is further enhanced by its potential applications in chemical probe development. Chemical probes are small molecules designed to study biological systems by selectively modulating specific proteins or pathways. The complex structure of this carbamate compound provides multiple sites for chemical modification, allowing researchers to systematically explore structure-activity relationships and develop optimized probes for biological studies.

Structural Overview and Key Functional Groups

The structural architecture of tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate is characterized by a sophisticated arrangement of interconnected functional groups that contribute to its overall chemical and biological properties. The molecule can be conceptually divided into several key structural domains, each contributing specific characteristics to the overall compound behavior.

The tert-butyl carbamate moiety represents one of the most important protective groups in organic synthesis, providing excellent stability under basic conditions while remaining removable under acidic conditions. This functional group is attached to a benzylamine system, where the benzyl group is substituted at the meta position with a piperidine ring. The tert-butyl group's bulky nature provides steric hindrance that can influence the compound's conformational preferences and binding interactions with biological targets.

The central piperidine ring system serves as the primary scaffold of the molecule, existing in a chair conformation that provides a three-dimensional framework for the attachment of substituents. The piperidine nitrogen is acylated with a furan-2-carbonyl group, creating an amide linkage that contributes to the compound's overall rigidity and hydrogen bonding potential. This structural feature is particularly important because piperidine carbamates have been extensively studied for their enzyme inhibitory properties.

The furan heterocycle represents another critical structural element, providing both aromatic character and a site for further functionalization. The furan ring is substituted at the 5-position with an ethynyl linkage, which extends the π-conjugation system and connects to a 2-fluorophenyl group. This extended conjugated system can influence the compound's electronic properties, photochemical behavior, and potential for π-π stacking interactions.

| Functional Group | Location | Chemical Significance |

|---|---|---|

| tert-Butyl Carbamate | Terminal benzyl position | Protecting group, steric hindrance |

| Piperidine Ring | Central scaffold | Conformational rigidity, biological activity |

| Furan Heterocycle | Carbonyl substituent | Aromatic character, hydrogen bonding |

| Ethynyl Linkage | Furan to phenyl connection | π-Conjugation extension, synthetic versatility |

| Fluorophenyl Group | Terminal aromatic | Electronic modulation, metabolic stability |

The fluorine atom positioned on the phenyl ring at the ortho position relative to the ethynyl linkage introduces significant electronic effects through its high electronegativity and small size. Fluorine substitution can enhance metabolic stability, alter lipophilicity, and influence the compound's ability to cross biological membranes. The specific positioning of the fluorine atom is crucial because it can affect the overall electronic distribution throughout the conjugated system and influence the compound's reactivity and binding properties.

The overall molecular architecture demonstrates the principles of rational drug design, where multiple pharmacophoric elements are combined within a single structure to achieve desired properties. The compound's three-dimensional structure, dictated by the chair conformation of the piperidine ring and the planar arrangements of the aromatic systems, creates a specific spatial arrangement that can be optimized for interactions with biological targets or for materials applications.

Properties

IUPAC Name |

tert-butyl N-[[3-[1-[5-[2-(2-fluorophenyl)ethynyl]furan-2-carbonyl]piperidin-4-yl]phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN2O4/c1-30(2,3)37-29(35)32-20-21-7-6-9-24(19-21)22-15-17-33(18-16-22)28(34)27-14-13-25(36-27)12-11-23-8-4-5-10-26(23)31/h4-10,13-14,19,22H,15-18,20H2,1-3H3,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYRKAUORDFEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CCN(CC2)C(=O)C3=CC=C(O3)C#CC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587377 | |

| Record name | tert-Butyl {[3-(1-{5-[(2-fluorophenyl)ethynyl]furan-2-carbonyl}piperidin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725228-52-4 | |

| Record name | 1,1-Dimethylethyl N-[[3-[1-[[5-[2-(2-fluorophenyl)ethynyl]-2-furanyl]carbonyl]-4-piperidinyl]phenyl]methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725228-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {[3-(1-{5-[(2-fluorophenyl)ethynyl]furan-2-carbonyl}piperidin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Method:

- Starting from 3-(piperidin-4-yl)benzylamine, reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) yields the tert-butyl carbamate derivative.

- Purification by column chromatography or crystallization yields the protected intermediate.

This intermediate has been reported with a molecular weight of 290.4 g/mol and molecular formula C17H26N2O2.

Synthesis of the 5-(2-fluorophenyl)ethynyl)furan-2-carbonyl Moiety

The synthesis of the furan-2-carbonyl fragment bearing the 2-fluorophenyl ethynyl substituent requires:

- Formation of the 2-fluorophenylacetylene via Sonogashira coupling or other alkyne introduction methods,

- Coupling of this alkyne to a furan-2-carboxylic acid or derivative.

Method Highlights:

- Sonogashira coupling between 2-fluoroiodobenzene and terminal acetylene to form 2-fluorophenylacetylene,

- Subsequent coupling of this alkyne with a furan-2-carboxylic acid derivative, often via palladium-catalyzed cross-coupling or carbonylation reactions,

- Purification by chromatography.

Coupling of the Piperidinyl-Benzylcarbamate with the Furan-2-carbonyl Fragment

The key step is the formation of the amide bond linking the piperidine nitrogen to the furan-2-carbonyl moiety.

Typical Procedure:

- Activation of the furan-2-carboxylic acid derivative (bearing the 2-fluorophenyl ethynyl group) using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) , HATU , or DCC in the presence of a base like DIPEA,

- Reaction with tert-butyl 3-(piperidin-4-yl)benzylcarbamate under controlled temperature (0–25 °C),

- Work-up and purification by column chromatography or recrystallization.

Representative Data Table Summarizing Key Reaction Conditions and Yields

Additional Notes on Reaction Optimization and Purification

- Oxidation steps for intermediate preparation (e.g., oxidation of hydroxymethylbenzylcarbamate to formyl derivatives) can employ manganese(IV) oxide or pyridinium chlorochromate (PCC) in dichloromethane at room temperature, giving yields of 70–80%.

- Purification typically involves silica gel chromatography using gradients of ethyl acetate and hexane or recrystallization from appropriate solvents.

- Reaction monitoring is done by TLC, LC-MS, and NMR spectroscopy to confirm intermediate and product formation.

Summary of Research Findings

- The synthetic route to tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate is modular, relying on well-established organic transformations.

- The use of protecting groups (tert-butyl carbamate) ensures selectivity and stability during multi-step synthesis.

- Coupling reactions involving palladium catalysis are central to introducing the ethynyl and amide functionalities.

- Oxidation and protection steps are optimized for high yield and purity.

- Reported yields in literature and patent sources range from 60% to 90% for individual steps, indicating efficient synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohols or amines derived from the reduction of carbonyl groups.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate has garnered attention for its diverse biological activities, particularly in cancer research. Its unique structural features allow it to interact with various biological targets, potentially modulating their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate:

- Study on Cancer Cell Lines : Research conducted on various cancer cell lines demonstrated that this compound induced significant apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

- Comparative Cytotoxicity Analysis : A comparative study showed that the cytotoxicity of this compound was significantly higher than that of standard chemotherapeutics such as 5-fluorouracil. The compound exhibited a cytotoxicity increase of up to 5-fold against certain cancer cell lines, indicating its potential as a more effective therapeutic agent .

Synthesis and Development

The synthesis of tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate involves several key steps, including:

- Formation of the Piperidine Ring : This step is crucial for establishing the core structure necessary for biological activity.

- Coupling Reactions : The incorporation of the furan and ethynyl moieties requires precise control over reaction conditions to achieve high yields and purity.

- Final Carbamate Formation : The final step involves the formation of the carbamate linkage, which is essential for the compound's stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related tert-butyl carbamate derivatives described in the evidence:

Key Observations:

Ethynyl vs. Boronic Acid Coupling: The target compound’s ethynyl linkage contrasts with the Suzuki-Miyaura coupling in , which uses a boronic acid derivative.

Heterocyclic Diversity: While the target compound employs a piperidine-furan system, integrates pyrazolo-pyrimidine and chromenone motifs, which are associated with kinase inhibition or fluorescence properties .

Protective Group Strategies : All compounds utilize tert-butyl carbamate for amine protection, but introduces a triisopropylsilyl (TIPS) group for steric shielding, highlighting tailored stability under specific reaction conditions .

Physicochemical Properties

- Melting Points : The compound in exhibits a melting point of 163–166°C, suggesting crystalline stability, which may correlate with the target compound’s solid-state behavior if similar substituents are present .

- Molecular Weight : The target compound’s molecular weight is expected to exceed 500 g/mol (based on structural complexity), comparable to the 615.7 g/mol mass reported in .

Biological Activity

Tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate (CAS No. 725228-52-4) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a tert-butyl group, a fluorophenyl ethynyl moiety, a furan ring, and a piperidine ring, suggests diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₁FN₂O₄ |

| Molecular Weight | 502.58 g/mol |

| IUPAC Name | tert-butyl N-[[3-[1-[5-[2-(2-fluorophenyl)ethynyl]furan-2-carbonyl]piperidin-4-yl]phenyl]methyl]carbamate |

| CAS Number | 725228-52-4 |

The biological activity of tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound's structural features enable it to fit into active sites, modulating their activity, which can lead to various biological effects such as:

- Enzyme Inhibition : Potential inhibition of metabolic enzymes.

- Receptor Modulation : Interaction with receptors affecting signal transduction pathways.

Study Findings

Recent studies have demonstrated the compound's anticancer properties across various cancer cell lines:

-

Cell Line Studies : The compound induced significant apoptosis in several cancer cell lines at micromolar concentrations.

- Mechanism : The activation of caspase pathways was linked to the observed apoptosis, indicating its role in programmed cell death.

- Comparative Studies : When compared to similar compounds, such as tert-butyl 3-(1-(5-((2-chlorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate, the presence of the 2-fluorophenyl ethynyl group in this compound enhances its electronic properties and biological activity.

Pharmacological Profile

The pharmacological profile of tert-butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate suggests potential applications in:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells.

- Neurological Disorders : Potential modulation of neurotransmitter receptors may offer therapeutic avenues.

Toxicological Considerations

While the compound shows promise in various biological activities, it is crucial to assess its safety profile through toxicological studies. Preliminary data suggest that it may have favorable toxicity parameters; however, further investigations are needed to establish comprehensive safety data.

Q & A

Q. Q1. How can the steric hindrance posed by the tert-butyl group be mitigated during the synthesis of this compound?

Methodological Answer: The tert-butyl group introduces steric hindrance that can reduce reaction efficiency. Strategies include:

- Stepwise Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) as a temporary protecting group for amines, followed by selective deprotection under acidic conditions (e.g., TFA) to avoid side reactions .

- Catalytic Systems: Employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with bulky ligands (e.g., SPhos) to enhance reactivity in sterically crowded environments .

- Solvent Optimization: Polar aprotic solvents like DMF or DMSO can improve solubility of intermediates, while elevated temperatures (80–100°C) enhance reaction rates .

Structural Characterization

Q. Q2. What advanced analytical techniques are critical for confirming the stereochemistry and regioselectivity of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm mass accuracy .

- Multinuclear NMR: ¹H, ¹³C, and 2D experiments (e.g., COSY, NOESY) resolve overlapping signals caused by the piperidine and furan moieties. For example, NOESY can confirm spatial proximity of the 2-fluorophenyl and tert-butyl groups .

- X-ray Crystallography: Resolve absolute configuration, particularly for chiral centers introduced during piperidine functionalization .

Stability and Reactivity

Q. Q3. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC-MS to identify labile bonds (e.g., carbamate or furan rings) .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>150°C typical for tert-butyl carbamates) .

- Light Sensitivity: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the ethynyl group .

Biological Target Interaction

Q. Q4. What in vitro assays are suitable for evaluating this compound’s interaction with kinase targets?

Methodological Answer:

- Fluorescence Polarization (FP): Screen against kinase panels using ATP-competitive probes (e.g., ADP-Glo™) to quantify IC₅₀ values .

- Surface Plasmon Resonance (SPR): Immobilize recombinant kinases on sensor chips to measure binding kinetics (kₐₙ/kₒff) .

- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets accommodating the 2-fluorophenyl group) .

Data Contradiction Analysis

Q. Q5. How can contradictory literature data on reaction yields (e.g., 60% vs. 89%) be resolved?

Methodological Answer:

- Design of Experiments (DoE): Systematically vary parameters (temperature, catalyst loading, solvent) to identify critical factors. For example, a 2³ factorial design can optimize Suzuki coupling efficiency .

- In-Situ Monitoring: Use ReactIR or HPLC to track intermediate formation and side reactions (e.g., ethynyl group oxidation) .

- Reproducibility Checks: Validate protocols across multiple labs with standardized reagents (e.g., Pd(PPh₃)₄ from the same batch) .

Computational Modeling

Q. Q6. Which computational methods predict the compound’s solubility and membrane permeability?

Methodological Answer:

- Quantitative Structure-Property Relationship (QSPR): Train models on logP and polar surface area (PSA) using software like MOE or ACD/Labs .

- Molecular Dynamics (MD): Simulate lipid bilayer interactions (e.g., CHARMM-GUI) to estimate permeability coefficients (Papp) .

- Solubility Parameters: Hansen solubility parameters (δD, δP, δH) guide solvent selection for formulation (e.g., DMSO for in vitro assays) .

Synthetic Byproduct Analysis

Q. Q7. What strategies isolate and characterize minor impurities (<1%) formed during synthesis?

Methodological Answer:

- Preparative HPLC: Use C18 columns (5 µm, 250 mm) with gradient elution (ACN/H₂O + 0.1% TFA) to isolate impurities .

- LC-MS/MS: Fragment ions (m/z) identify structural motifs (e.g., loss of tert-butyl group [M – 57 Da]) .

- NMR with Cryoprobes: Enhance sensitivity for low-abundance species (e.g., 1.7 mm MicroCryoProbe) .

Scale-Up Challenges

Q. Q8. How can column chromatography be replaced during scale-up to improve efficiency?

Methodological Answer:

- Continuous Flow Chromatography: Use systems like Biotage Isolera™ for gram-to-kilogram purification .

- Crystallization-Driven Purification: Screen antisolvents (e.g., hexane for tert-butyl carbamates) to induce selective crystallization .

- Membrane Filtration: Remove particulate catalysts (e.g., Pd/C) via 0.2 µm PTFE filters .

Degradation Pathways

Q. Q9. What analytical workflows identify oxidative degradation products of the furan ring?

Methodological Answer:

- Forced Degradation: Expose to H₂O₂ (3% v/v) at 40°C for 24 hours. Compare pre/post samples via UPLC-QTOF to detect mass shifts (+16 Da for epoxidation) .

- Isotope Labeling: Synthesize ¹³C-labeled furan analogs to track fragmentation pathways .

- Electron Paramagnetic Resonance (EPR): Detect radical intermediates formed during autoxidation .

Regulatory Compliance

Q. Q10. Which regulatory guidelines govern the handling of this compound in academic labs?

Methodological Answer:

- OSHA Standards: Follow 29 CFR 1910.1450 for lab hygiene and waste disposal .

- REACH Compliance: Register the compound with ECHA if annual usage exceeds 1 kg .

- Institutional Protocols: Adopt SOPs for PPE (gloves, goggles) and fume hood use during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.